haematoporphyrin IX

Description

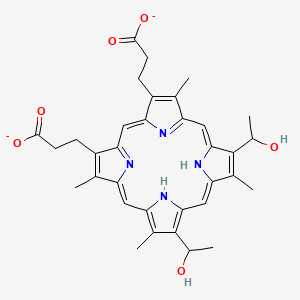

Structure

3D Structure

Properties

Molecular Formula |

C34H36N4O6-2 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44)/p-2 |

InChI Key |

KFKRXESVMDBTNQ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O |

Synonyms |

Haematoporphyrin IX Hematoporphyrin Hematoporphyrins Hemedonin |

Origin of Product |

United States |

The Genesis of a Photosensitizer: An In-depth Technical Guide to the Discovery and History of Haematoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery and history of haematoporphyrin IX, a cornerstone molecule in the development of photodynamic therapy (PDT). From its early isolation from blood to its refinement as a clinically approved photosensitizer, this document delves into the key scientific milestones, experimental methodologies, and the pioneering researchers who paved the way for its use in medicine.

From Blood's Crimson Hue to a Crystalline Entity: The Dawn of Porphyrin Chemistry

The story of haematoporphyrin IX is intrinsically linked to the study of heme, the iron-containing compound that gives blood its red color. In the mid-19th century, scientists began to unravel the chemical nature of this vital pigment.

In 1841, Scherer first isolated a crude iron-free derivative from dried blood, which was later named "hematoporphyrin" by Felix Hoppe-Seyler in 1871.[1] However, it was the monumental work of German chemist Hans Fischer in the early 20th century that truly illuminated the structure of porphyrins. Fischer's systematic degradation and synthesis of various porphyrins, including the total synthesis of protoporphyrin IX and its iron complex, hemin, in 1929, earned him the Nobel Prize in Chemistry in 1930 and laid the foundational understanding of the tetrapyrrolic structure of these molecules.[2] Haematoporphyrin was identified as a derivative of protoporphyrin IX where the two vinyl groups are hydrated to form hydroxyethyl groups.[3]

Early Isolation and Characterization of Haematoporphyrin from Hemin

The initial methods for obtaining haematoporphyrin involved the chemical treatment of hemin, which was itself extracted from hemoglobin. A common early laboratory-scale procedure involved the use of a strong acid in the presence of a reducing agent.

Protocol: Historical Preparation of Haematoporphyrin from Hemin

This protocol is based on early 20th-century methods and should be performed with appropriate safety precautions in a laboratory setting.

Materials:

-

Hemin powder

-

Glacial acetic acid

-

Hydrobromic acid in acetic acid (HBr/AcOH)

-

Diethyl ether

-

Sodium acetate

-

Distilled water

-

Filter paper and funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: A solution of hemin in glacial acetic acid is prepared.

-

Reduction and Iron Removal: The solution is treated with a solution of hydrobromic acid in acetic acid. This step cleaves the iron from the porphyrin ring and reduces the vinyl groups of the protoporphyrin IX backbone. The reaction mixture is typically stirred at room temperature for several hours.

-

Extraction: The reaction mixture is then poured into a larger volume of diethyl ether. The porphyrin product is extracted into the ether layer.

-

Washing: The ether layer is washed successively with water and a dilute sodium acetate solution to remove excess acid and inorganic salts.

-

Crystallization: The ether is evaporated under reduced pressure, and the resulting crude haematoporphyrin is recrystallized from a suitable solvent mixture, such as ether/methanol, to yield the purified crystalline product.

Causality of Experimental Choices: The use of a strong acid like HBr in a non-aqueous solvent like acetic acid was crucial for efficiently removing the tightly bound iron atom from the porphyrin macrocycle. The subsequent extraction into diethyl ether exploited the differential solubility of the organic porphyrin and the inorganic iron salts.

The Serendipitous Discovery of Photosensitization and Tumor Localization

The journey of haematoporphyrin from a laboratory curiosity to a therapeutic agent began with a series of serendipitous observations. In the early 1900s, it was noted that certain dyes could induce a phototoxic reaction in microorganisms when exposed to light, a phenomenon termed "photodynamic action".[4]

A pivotal moment came in 1913 when Friedrich Meyer-Betz, a German physician, self-injected 200 mg of haematoporphyrin and observed severe swelling and pain upon exposure to sunlight, demonstrating its potent photosensitizing effect in humans.[5] Decades later, in 1924, A. Policard observed a characteristic red fluorescence in tumors of patients who had been administered haematoporphyrin, suggesting its selective accumulation in cancerous tissues.[1][5]

These early findings laid the groundwork for the two fundamental pillars of haematoporphyrin-based photodynamic therapy: photosensitization and tumor localization.

The Advent of Haematoporphyrin Derivative (HpD) and the Birth of Modern Photodynamic Therapy

While pure haematoporphyrin showed promise, its efficacy was limited. A significant breakthrough occurred in the 1960s when Richard Lipson and his colleagues at the Mayo Clinic developed a more potent photosensitizing mixture known as Haematoporphyrin Derivative (HpD).[6]

Preparation of Haematoporphyrin Derivative (HpD)

HpD was created by treating haematoporphyrin with a mixture of acetic and sulfuric acids, followed by hydrolysis.[3][6] This process resulted in a complex mixture of porphyrin monomers, dimers, and oligomers linked by ether and ester bonds.[7]

Protocol: Synthesis of Haematoporphyrin Derivative (HpD)

This protocol is a generalized representation of the method developed by Lipson.

Materials:

-

Haematoporphyrin

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Distilled water

-

Filtration apparatus

Procedure:

-

Acetylation: Haematoporphyrin is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid. This reaction acetylates the hydroxyl groups of the haematoporphyrin.

-

Hydrolysis and Polymerization: The acetylated product is then treated with an aqueous sodium hydroxide solution. This step hydrolyzes the acetate groups and is believed to induce the formation of ether and ester linkages between porphyrin units, creating a mixture of dimers and oligomers.

-

Precipitation: The pH of the solution is adjusted to precipitate the HpD mixture.

-

Purification: The precipitate is collected by filtration, washed, and dried.

The Active Fraction: Subsequent research revealed that the therapeutic efficacy of HpD was primarily due to the dimeric and oligomeric fractions, which exhibited enhanced tumor localization and retention compared to monomeric haematoporphyrin.[8][9] The more purified and commercially developed version of HpD is known as Photofrin® (porfimer sodium), which consists mainly of these active oligomeric components.[10][11]

From Sunlight to Lasers: The Illumination of a New Cancer Treatment

The final component for effective photodynamic therapy was a suitable light source. Early experiments relied on sunlight or filtered lamps.[10] However, the development of lasers in the 1960s provided a much more precise and controllable means of light delivery.

In 1978, Thomas Dougherty and his team at Roswell Park Cancer Institute conducted the first clinical trials of PDT for skin tumors using an argon dye laser tuned to emit red light at approximately 630 nm.[6] This wavelength was chosen because it corresponds to one of the absorption peaks of HpD and allows for reasonable tissue penetration.[10]

Early Clinical Photodynamic Therapy Workflow

The pioneering work of Dougherty established the fundamental principles of the PDT clinical workflow that is still in use today.

Experimental Workflow: Early PDT for Cutaneous Tumors

Caption: Early clinical workflow for haematoporphyrin derivative-based photodynamic therapy.

The Molecular Mechanism of Phototoxicity: Unleashing Reactive Oxygen Species

The therapeutic effect of haematoporphyrin-based PDT is mediated by the generation of highly reactive oxygen species (ROS) that induce cellular damage and death.

The process begins with the absorption of a photon of light by the photosensitizer molecule, which elevates it from its ground state to an excited singlet state. Through a process called intersystem crossing, the molecule can transition to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen, converting it into the highly cytotoxic singlet oxygen (¹O₂).

Signaling Pathway: Generation of Reactive Oxygen Species in PDT

Caption: Simplified mechanism of reactive oxygen species generation in photodynamic therapy.

Spectroscopic Characterization: Visualizing the Porphyrin Structure

The structural elucidation and characterization of haematoporphyrin IX and its derivatives have heavily relied on spectroscopic techniques.

-

UV-Visible Spectroscopy: Porphyrins exhibit a characteristic and intense absorption band in the near-UV region, known as the Soret band (around 400 nm), and several weaker bands in the visible region, called Q bands. These spectra are sensitive to the porphyrin's aggregation state, the solvent environment, and the presence of a central metal ion.

-

Fluorescence Spectroscopy: Haematoporphyrin and its derivatives are fluorescent, emitting red light upon excitation with UV or blue light. This property was instrumental in the early observations of tumor localization and is the basis for photodynamic diagnosis (PDD).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR have been crucial in confirming the precise chemical structure of haematoporphyrin, including the positions of the substituent groups on the porphyrin macrocycle.

-

Mass Spectrometry: This technique has been vital for determining the molecular weight of the various components within HpD and Photofrin®, confirming the presence of dimers and oligomers.

Table 1: Key Spectroscopic Features of Haematoporphyrin IX in Dilute Solution

| Spectroscopic Technique | Key Features |

| UV-Visible Absorption | Soret Band: ~400 nm Q Bands: Four weaker peaks between 500-650 nm |

| Fluorescence Emission | ~615 nm and ~675 nm (excitation at ~400 nm) |

Conclusion and Future Perspectives

The journey of haematoporphyrin IX from a simple blood derivative to the first clinically approved photosensitizer for photodynamic therapy is a testament to the interplay of fundamental chemistry, keen observation, and technological innovation. The pioneering work on haematoporphyrin and its derivatives laid the conceptual and technical groundwork for the entire field of PDT. While newer generations of photosensitizers with improved photophysical properties have since been developed, the historical and scientific legacy of haematoporphyrin IX remains foundational to our understanding and application of light-based therapies in medicine.

References

-

Hematoporphyrin - Wikipedia. [Link]

-

Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions. [Link]

-

Synthesis and anticancer activity evaluation of some hemin and hematoporphyrin derivatives. [Link]

-

[History of Photodynamic Therapy--Past, Present and Future] - PubMed. [Link]

-

Spectroscopic, morphologic, and cytotoxic studies on major fractions of hematoporphyrin derivative and Photofrin II - PubMed. [Link]

-

Structures of porphyrin, hematoporphyrin and photofrin. - ResearchGate. [Link]

-

Components of hematoporphyrin derivatives and their tumor-localizing capacity - PubMed. [Link]

-

Dosing and preparation of PANHEMATIN® (hemin for injection). [Link]

-

Photodynamic Therapy: A Brief History - PMC - NIH. [Link]

-

Porphyrin photosensitizers in photodynamic therapy and its applications - PMC - NIH. [Link]

-

Recommendations for Hemin Preparation and Infusion - United Porphyrias Association. [Link]

-

HIGH-RESOLUTION SPECTROSCOPY OF PORPHYRINS - Johns Hopkins University Applied Physics Laboratory. [Link]

-

An outline of the history of PDT - ResearchGate. [Link]

-

Dilution Hematin (panhematin ®) - GlobalRPH. [Link]

-

Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed. [Link]

-

Photodynamic Anti-Tumor Efficiency of Hematoporphyrin Derivative. [Link]

-

Components of Hematoporphyrin derivatives and their tumor-localizing capacity. [Link]

-

Photodynamic Therapy: Past, Current, and Future - MDPI. [Link]

-

Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy - PMC - NIH. [Link]

-

Hematoporphyrin Derivative - Massive Bio. [Link]

Sources

- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hematoporphyrin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Photodynamic Therapy: Past, Current, and Future [mdpi.com]

- 6. [History of photodynamic therapy--past, present and future] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. massivebio.com [massivebio.com]

- 8. Components of hematoporphyrin derivatives and their tumor-localizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photodynamic Therapy: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

Technical Guide: Synthesis of Haematoporphyrin IX from Protoporphyrin IX

Topic: Haematoporphyrin IX Synthesis from Protoporphyrin IX Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide details the chemical transformation of Protoporphyrin IX (PpIX) into Haematoporphyrin IX (HpIX).[1] This conversion is a foundational process in photodynamic therapy (PDT) research, serving as the precursor step for second-generation photosensitizers like Photofrin (Porfimer Sodium).[1] The synthesis hinges on the hydration of the two vinyl groups at positions 3 and 8 of the porphyrin macrocycle into hydroxyethyl groups.

Key Technical Challenge: The reaction introduces two new chiral centers, resulting in a mixture of four isomers (two enantiomeric pairs). Controlling the reaction conditions to prevent polymerization (formation of di-hematoporphyrin ether/ester oligomers) while ensuring complete hydration is the primary objective.

Mechanistic Foundation

The conversion is an electrophilic addition reaction following Markovnikov's rule.

-

Protonation: The

-electrons of the vinyl groups on PpIX attack an electrophilic proton ( -

Carbocation Formation: This generates a secondary carbocation at the

-carbon of the ethyl side chain. The stability of this carbocation (benzyl-like resonance with the porphyrin ring) drives the regioselectivity. -

Nucleophilic Attack:

-

Route A (HBr): Bromide ion (

) attacks the carbocation, forming an intermediate [3,8-di(1-bromoethyl)deuteroporphyrin IX].[1] This intermediate is labile and undergoes hydrolysis ( -

Route B (H

SO

-

Stereochemical Consequence: The planar carbocation intermediate allows nucleophilic attack from either face, leading to a racemic mixture of chiral centers at positions 3^1 and 8^1.

Synthetic Methodology

Route A: The HBr-Acetic Acid Method (Standard Protocol)

This method, often referred to as the "Nencki" or modified Nencki method, is preferred for its high conversion efficiency.

Reagents:

-

Protoporphyrin IX (Disodium salt or free acid, High Purity >95%)[1]

-

Hydrobromic Acid (33% w/w in Acetic Acid) - Critical Reagent[1]

-

Sodium Hydroxide (1M and 0.1M solutions)[1]

-

Solvents: Glacial Acetic Acid, Dichloromethane (DCM), Methanol.[1]

Experimental Protocol:

Step 1: Hydrobromination (Formation of Intermediate) [1]

-

Preparation: In a fume hood with strict light exclusion (wrap glassware in aluminum foil or use amber glassware), dissolve 500 mg of Protoporphyrin IX in 10 mL of glacial acetic acid.

-

Addition: Slowly add 5 mL of 33% HBr in acetic acid under stirring.

-

Reaction: Seal the vessel and stir at room temperature (20–25°C) for 2–4 hours.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold diethyl ether. The bromo-intermediate will precipitate. Filter rapidly or centrifuge to collect the solid. Note: This intermediate is unstable; proceed immediately to hydrolysis.

Step 2: Hydrolysis (Conversion to HpIX)

-

Dissolution: Dissolve the solid bromo-intermediate in 20 mL of water.

-

Hydrolysis: Slowly adjust the pH to ~10 using 1M NaOH. Stir for 60 minutes in the dark. The alkaline environment facilitates the displacement of the bromide by hydroxide ions.

-

Neutralization: Carefully adjust the pH back to the isoelectric point of HpIX (approx. pH 4.0–4.[1]5) using 1M HCl.[1] A reddish-purple precipitate of Haematoporphyrin IX will form.[1]

-

Collection: Centrifuge (4000 rpm, 10 min) and wash the pellet twice with distilled water to remove inorganic salts.

-

Drying: Lyophilize the pellet to obtain the crude Haematoporphyrin IX powder.

Route B: Direct Sulfuric Acid Hydration (Alternative)

Used when halogenated solvents/reagents must be avoided.[1]

-

Dissolve PpIX in concentrated H

SO -

Stir for 15 minutes. Caution: Extended time leads to sulfonation of the ring.

-

Pour the mixture onto crushed ice (exothermic!).

-

Neutralize carefully with NaOH to precipitate the product.

-

Note: This method often produces higher levels of sulfonated by-products and is less selective than Route A.[1]

Visualization of Workflows

Reaction Scheme & Pathway

Caption: Chemical pathway from Protoporphyrin IX to Haematoporphyrin IX via electrophilic addition.

Experimental Workflow (Route A)

Caption: Step-by-step experimental workflow for the HBr-mediated synthesis of HpIX.

Process Control & Characterization[3]

Purification (HPLC)

Crude HpIX often contains residual PpIX and oligomers (HpD).[1]

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).[1]

-

Mobile Phase A: Methanol:Water (90:[1]10) + 10mM Ammonium Acetate.[1]

-

Mobile Phase B: Ethyl Acetate.[1]

-

Gradient: Isocratic or shallow gradient depending on oligomer content.

-

Detection: Fluorescence (Ex: 400 nm, Em: 620 nm) or UV-Vis (400 nm).[1]

Data Comparison Table

| Feature | Protoporphyrin IX (Starting Material) | Haematoporphyrin IX (Product) |

| Formula | C | C |

| MW ( g/mol ) | 562.66 | 598.70 |

| Solubility | Hydrophobic (Soluble in DCM, DMSO) | Amphiphilic (Soluble in MeOH, dilute base) |

| 1H NMR (Vinyl) | Signals at | Absent |

| 1H NMR (New) | N/A | |

| UV-Vis (Soret) | ~405 nm (DCM) | ~395–400 nm (Blue shift due to saturation) |

| Mass Spec (ESI) | [M+H] | [M+H] |

Critical Quality Attributes (CQA)

-

Vinyl Proton Absence: NMR must show complete disappearance of vinyl protons.[1] Presence indicates incomplete reaction.[1]

-

Oligomer Content: HPLC should show a single major peak (or split peak for isomers) without the broad "hump" characteristic of oligomers (HpD) unless HpD is the target.

Safety & Stability

-

Photosensitivity: Both PpIX and HpIX are potent photosensitizers.[1] Accidental exposure to light during synthesis can generate singlet oxygen (

), leading to self-oxidation and degradation.[1] All steps must be performed under subdued or red light. -

Acid Handling: HBr/Acetic acid is highly corrosive and fumes.[1] Work strictly in a fume hood.

-

Storage: Store HpIX at -20°C, protected from light and moisture.

References

-

Kessel, D., & Dutton, C. J. (1984).[1] Photodynamic Effects: Porphyrin vs. Chlorin. Photochemistry and Photobiology, 40(3), 403-406.[1] [Link]

-

Lottner, C., et al. (2004).[1] Hematoporphyrin-derived soluble porphyrin-platinum conjugates with combined cytotoxic and phototoxic antitumor activity.[1] Journal of Medicinal Chemistry, 47(21), 5179-5188.[1] [Link]

-

Dougherty, T. J. (1987).[1] Studies on the structure of porphyrins contained in Photofrin II. Photochemistry and Photobiology, 46(5), 569-573.[1] [Link]

-

Byrne, A. T., et al. (2006).[1] The synthesis of protoporphyrin IX derivatives. Journal of Porphyrins and Phthalocyanines, 10(06), 883-896.[1] [Link]

Sources

Haematoporphyrin IX: Mechanisms and Quantification of Reactive Oxygen Species Generation

Topic: Haematoporphyrin IX Reactive Oxygen Species Generation Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Haematoporphyrin IX (HpIX) serves as a foundational scaffold in photodynamic therapy (PDT), functioning as a potent photosensitizer (PS) capable of converting photon energy into chemical potential. While historically significant as the precursor to Photofrin (HpD), pure HpIX remains a critical model system for understanding porphyrin photophysics. This guide provides a rigorous technical analysis of HpIX-mediated Reactive Oxygen Species (ROS) generation, distinguishing between Type I (radical) and Type II (energy transfer) mechanisms, and offers validated protocols for their quantification.

Photophysical Fundamentals

The efficacy of HpIX is governed by its electronic transition dynamics. Upon irradiation (typically within the Soret band at ~400 nm or Q-bands at 500–630 nm), the ground state singlet (

The Critical Junction: Intersystem Crossing

Unlike fluorophores that relax primarily via fluorescence (

Jablonski Diagram: Energy Flow in HpIX

The following diagram illustrates the competitive pathways governing ROS production.

Caption: Energy partitioning in HpIX. The Triplet State (T1) is the precursor for both Type I and Type II ROS generation.

Mechanisms of Action: Type I vs. Type II[2][3][4]

Type II: Singlet Oxygen ( ) Generation (Dominant)

For monomeric HpIX in oxygenated environments, the Type II pathway accounts for the majority of phototoxicity.

-

Mechanism: Energy transfer from

HpIX to ground state oxygen ( -

Product: Singlet oxygen (

), a highly electrophilic species that attacks electron-rich double bonds in lipids and proteins. -

Quantum Yield (

): Typically 0.55 – 0.65 in polar organic solvents (e.g., Ethanol, DMF).

Type I: Radical Generation (Hypoxia/Aggregation)

Type I reactions become relevant when oxygen concentration is low or when the PS is aggregated.

-

Mechanism: Electron transfer between

HpIX and a substrate (biomolecule) or solvent, producing radical ions ( -

Significance: Aggregated HpIX (common in aqueous media without surfactants) suffers from self-quenching, reducing

but potentially enhancing Type I radical flux locally.

Quantitative Benchmarks

The following parameters are critical for experimental design.

| Parameter | Value | Conditions | Relevance |

| Soret Band ( | 395–402 nm | Aqueous/PBS | Primary excitation wavelength for max ROS. |

| Extinction Coeff.[1][2][3][4] ( | ~170,000 | Soret Band | High absorptivity allows low drug dosing. |

| Q-Band I ( | ~620 nm | Aqueous | Deep tissue penetration excitation. |

| 0.61 ± 0.03 | Monomer (DMF) | High efficiency Type II generator. | |

| < 0.10 | Aggregated (Water) | Aggregation quenches ROS generation. |

Experimental Protocols for ROS Detection

To validate HpIX activity, researchers must distinguish between general oxidative stress and specific singlet oxygen production.

Protocol A: Chemical Trapping with DPBF (Standard Benchtop)

1,3-Diphenylisobenzofuran (DPBF) is a specific trap for

Reagents:

-

HpIX Stock: 1 mM in DMSO (Keep dark).

-

DPBF Stock: 1 mM in Ethanol (Freshly prepared, protect from light).

-

Solvent: Ethanol or DMF (Avoid water if possible; DPBF is insoluble/unstable in 100% water).

Workflow:

-

Preparation: Dilute HpIX to

and DPBF to -

Baseline: Measure Absorbance at 410 nm (DPBF peak). Target OD ~1.0.[2]

-

Irradiation: Expose sample to 630 nm LED or filtered Xenon lamp (avoid <450 nm to prevent direct DPBF excitation).

-

Measurement: Record UV-Vis spectra every 10 seconds for 2 minutes.

-

Quantification: Plot

vs. Irradiation Time. The slope is proportional to the ROS generation rate.-

Note: Use a reference PS (e.g., Rose Bengal,

) for absolute quantum yield calculation.

-

Protocol B: Direct Phosphorescence Detection (Gold Standard)

Direct detection of the

Equipment:

-

Nd:YAG laser (532 nm or 355 nm pulsed).

-

NIR-PMT or InGaAs detector (cooled to -80°C).

-

1270 nm bandpass filter.

Workflow:

-

Sample: HpIX in

or deuterated solvent (extends -

Excitation: Pulse sample with laser energy (ensure linear regime, <5 mJ/pulse).

-

Detection: Resolve the time-dependent decay of 1270 nm emission.

-

Analysis: Fit the decay curve to a mono-exponential function to extract the singlet oxygen lifetime (

).

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate ROS detection methodology based on available instrumentation.

Critical Factors Influencing Efficiency

Solvent & Aggregation

HpIX is amphiphilic but prone to

-

Monomer: Sharp Soret band (~395 nm). High ROS yield.

-

Aggregate: Broadened/Split Soret band. Drastically reduced ROS yield due to enhanced internal conversion (heat dissipation) rather than ISC.

-

Recommendation: Use surfactants (e.g., Tween-80) or liposomal formulations to maintain monomeric state in biological assays.

pH Dependence

The carboxylic acid side chains of HpIX (

-

Acidic pH: Aggregation increases; ROS drops.

-

Physiological pH (7.4): Ionized carboxylates provide repulsion, stabilizing the monomer to some extent, though protein binding (e.g., Albumin) is the primary stabilizer in vivo.

References

-

Li, B. H., et al. (2008). Singlet oxygen quantum yields of porphyrin-based photosensitizers for photodynamic therapy.[5] Journal of Innovative Optical Health Sciences, 1(01), 141-149.[5]

-

Wilkinson, F., et al. (1993). Quantum yields for the photosensitized formation of the lowest electronically excited singlet state of molecular oxygen in solution. Journal of Physical Chemistry Reference Data, 22(1), 113-262.

-

Maiya, B. G. (2000). Photodynamic therapy: The role of porphyrins.[6] Journal of Porphyrins and Phthalocyanines.

-

Yoon, I., et al. (2013). Photodynamic therapy mechanisms: Type I and Type II. Photodiagnosis and Photodynamic Therapy.

-

Taniguchi, M., et al. (2004). Absorption and Fluorescence Spectra of Protoporphyrin IX.[2] Oregon Medical Laser Center (OMLC).

Sources

- 1. worldscientific.com [worldscientific.com]

- 2. Protoporphyrin IX dimethyl ester [omlc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Haematoporphyrin IX Cellular Uptake and Subcellular Localization Dynamics

Executive Summary

Haematoporphyrin IX (HpIX) serves as a fundamental model for hydrophobic photosensitizers in Photodynamic Therapy (PDT). Unlike its derivative mixture Photofrin® (HpD), pure HpIX presents a distinct pharmacokinetic profile defined by its amphiphilic nature. Its efficacy is not governed solely by accumulation but by specific subcellular partitioning .

This guide dissects the molecular logistics of HpIX: how it navigates the serum environment, breaches the plasma membrane, and redistributes intracellularly. It challenges the simplistic "passive diffusion" model, highlighting the critical role of lipoprotein receptors and ATP-binding cassette (ABC) transporters in regulating intracellular dosage.

Part 1: The Physicochemical Interface

Before HpIX reaches the cell surface, its fate is dictated by serum interactions. HpIX is prone to aggregation in aqueous environments, forming non-fluorescent dimers and oligomers that are photo-inactive.

Serum Partitioning: Albumin vs. LDL

In physiological media, HpIX does not exist as a free monomer. It partitions between serum proteins, creating a dynamic equilibrium that dictates uptake kinetics.

| Carrier Protein | Binding Affinity ( | Capacity | Biological Consequence |

| Albumin (HSA/BSA) | Low ( | High | Acts as a "reservoir." Keeps HpIX monomeric but releases it easily. Dominates in normal tissue. |

| Low-Density Lipoprotein (LDL) | High ( | Low | Acts as a "Trojan Horse." Delivers HpIX via receptor-mediated endocytosis. Dominates in tumor tissue due to LDLR overexpression. |

Critical Insight: High-affinity binding to LDL is the primary driver for tumor selectivity, as neoplastic cells often upregulate LDL receptors (LDLR) to satisfy high cholesterol demand.

Part 2: Mechanisms of Cellular Uptake

The entry of HpIX is multimodal, involving a competition between passive diffusion of free drug and active transport of protein-bound drug.

The LDLR Pathway (Endocytic Route)

When bound to LDL, HpIX enters via clathrin-mediated endocytosis.

-

Binding: HpIX-LDL complex binds to LDLR on the plasma membrane.

-

Internalization: The membrane invaginates, forming an early endosome.

-

Dissociation: Acidification of the endosome causes LDL dissociation; HpIX is released into the endosomal lumen.

-

Lysosomal Trapping: The endosome matures into a lysosome.[1] HpIX, being moderately lipophilic, may become trapped in the lysosomal membrane or diffuse into the cytosol depending on pH gradients.

Transporter-Mediated Efflux (The Resistance Factor)

Uptake is net accumulation: Influx minus Efflux. The ABCG2 transporter (Breast Cancer Resistance Protein) actively pumps porphyrins out of the cell.

-

Hypoxia Link: Hypoxic zones in tumors upregulate ABCG2 via HIF-1

, leading to HpIX resistance. -

Clinical Implication: ABCG2 inhibitors (e.g., Ko143) can significantly enhance HpIX retention.

Pathway Visualization

Figure 1: The dynamic interplay of serum binding, receptor-mediated entry, and active efflux determining intracellular HpIX concentration.

Part 3: Subcellular Localization Dynamics

Localization is not static; it is time-dependent and state-dependent.

The "Ping-Pong" Redistribution

-

Initial Phase (0-4 hours): Fluorescence is punctate, co-localizing with Lysosomes (via LDL pathway) and the plasma membrane.

-

Equilibrium Phase (4-24 hours): HpIX redistributes to hydrophobic interfaces. The primary accumulation site shifts to the Mitochondria and ER.

-

Photo-Activation Phase: Upon light irradiation, lysosomal HpIX induces membrane rupture (lysosomal permeabilization), releasing enzymes and remaining dye into the cytosol, which then attacks the mitochondria.

Fluorescence Quenching Artifacts

Researchers often misinterpret low fluorescence as low uptake.

-

Concentration Quenching: High local concentration in lysosomes causes self-quenching.

-

Iron Quenching: Interaction with intracellular iron (Fe

) or heme-proteins can quench HpIX emission.

Part 4: Validated Experimental Protocols

Quantitative Uptake: Flow Cytometry with Quenchers

Objective: Distinguish internalized HpIX from surface-bound dye.

Protocol:

-

Seeding: Plate cells (e.g., HeLa, MCF-7) at

cells/well. -

Incubation: Treat with HpIX (1–10

M) in serum-free OR serum-containing media (note: serum slows uptake but prevents aggregation). Incubate for 4h. -

Washing: Wash 2x with cold PBS.

-

Trypsinization: Detach cells; the trypsinization process strips some surface-bound proteins/dye.

-

Quenching (The Critical Step): Resuspend cells in cold PBS containing 0.4% Trypan Blue .

-

Why? Trypan Blue is membrane-impermeable and quenches the fluorescence of any HpIX remaining on the outer cell membrane.

-

-

Analysis: Measure fluorescence (Ex: 405nm or 488nm; Em: 630nm LP) on a flow cytometer.

Localization: Confocal Microscopy with Sequential Scanning

Objective: Prove mitochondrial vs. lysosomal localization without spectral bleed-through.

Protocol:

-

Co-staining:

-

Incubate HpIX (10

M, 4h). -

Add MitoTracker Green (100 nM) for the last 30 min.

-

Alternatively, use LysoTracker Blue for lysosomal mapping.

-

-

Fixation Warning: Do NOT fix cells if possible. Fixation (paraformaldehyde) can cause HpIX leakage or redistribution. Live-cell imaging is the gold standard.

-

Imaging Setup:

-

Track 1: Ex 488nm

Em 500-550nm (MitoTracker Green). -

Track 2: Ex 405nm or 514nm

Em 620-700nm (HpIX). -

Note: Use sequential line scanning to prevent the 488nm laser from exciting HpIX (though weak, it can bleed into the green channel if filters are wide).

-

Experimental Workflow Diagram

Figure 2: Parallel workflows for quantifying uptake and verifying subcellular localization.

Part 5: Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Signal in Media | HpIX aggregation causes self-quenching. | Solubilize HpIX in DMSO or Ethanol stock first, then dilute into media containing at least 1-5% FBS to stabilize monomers. |

| High Background | Non-specific binding to plasticware. | Use glass-bottom dishes for microscopy; wash cells with BSA-containing buffer to scavenge surface dye. |

| Photobleaching | Porphyrins generate ROS which destroys the fluorophore. | Minimize laser power; use low-light exposure times; add antioxidants (e.g., NAC) only if ROS is not the variable being measured. |

| Spectral Bleed-through | Broad emission of HpIX (620-700nm). | Use narrow bandpass filters for co-stains. Avoid red-emitting organelle trackers (e.g., MitoTracker Red) which overlap with HpIX. |

References

-

Kongshaug, M., & Moan, J. (1995). Binding of hematoporphyrin to human serum and to albumin.[9][10] International Journal of Biochemistry & Cell Biology. Link

-

Polo, L., et al. (2002). The role of low-density lipoprotein receptor in the tumor accumulation of lipophilic photosensitizers. Cancer Letters. Link

-

Robey, R. W., et al. (2019). The essential role of the transporter ABCG2 in the pathophysiology of erythropoietic protoporphyria. Science Advances. Link

-

Berg, K., et al. (1994). Lysosomes and microtubules as targets for photochemotherapy of cancer. Photochemistry and Photobiology. Link

-

Kessel, D. (2019). Subcellular Localization of Photosensitizing Agents. Photochemistry and Photobiology. Link

Sources

- 1. Pathways and Mechanisms of Cellular Cholesterol Efflux—Insight From Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. inbs.med.utoronto.ca [inbs.med.utoronto.ca]

- 6. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heme–porphyrin metabolism in photodynamic therapy associated with reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characteristics of the Protoporphyrin IX Binding Sites on Human Serum Albumin Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of lipoproteins, albumin and gamma-globulin by single-step ultracentrifugation of human serum. Application. I: Binding of hematoporphyrin to human serum and to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

haematoporphyrin IX spectroscopic properties

Technical Whitepaper: Spectroscopic Characterization of Haematoporphyrin IX

Executive Summary

Haematoporphyrin IX (HpIX) serves as a foundational porphyrin in the development of photosensitizers for Photodynamic Therapy (PDT). Unlike its precursor Protoporphyrin IX (PpIX), HpIX possesses two hydroxyethyl groups at the 3 and 8 positions, conferring increased polarity and distinct aggregation behaviors. This guide provides a rigorous analysis of the electronic transitions, fluorescence dynamics, and aggregation kinetics of HpIX. It is designed to enable researchers to standardize spectroscopic characterization, a critical step in validating drug purity and efficacy.

Molecular Architecture & Electronic States

The spectroscopic signature of HpIX is governed by its

-

Soret Band (

): An intense transition around 400 nm ( -

Q-Bands (

): Four weaker bands in the visible region (500–630 nm), arising from destructive interference. These are forbidden transitions made partially allowed by vibronic coupling (

Visualization: Jablonski Diagram for HpIX

Figure 1: Jablonski diagram illustrating the photophysical pathways of HpIX. Key PDT mechanism involves ISC to T1 followed by energy transfer to ground state oxygen.[1]

UV-Vis Absorption Spectroscopy

The absorption profile of HpIX is highly sensitive to solvent polarity and pH due to the amphiphilic nature of the porphyrin core and the ionizable propionic acid side chains.

Solvent and pH Dependence

In monomeric forms (organic solvents), HpIX exhibits a sharp Soret band. In aqueous media, H-type aggregation (face-to-face stacking) causes a blue shift and broadening of the Soret band, significantly reducing the extinction coefficient.

Table 1: Spectroscopic Parameters of Haematoporphyrin IX

| Solvent / Condition | Species | Soret | Q-Bands | Extinction Coeff.[2] |

| Methanol | Monomer | 395 | 496, 530, 568, 620 | |

| 0.1 M NaOH | Dianion | 392 | 502, 538, 574, 616 | - |

| 0.1 M HCl | Dication | 402 | 548, 592 (collapsed) | |

| PBS (pH 7.4) | Aggregate Mix | 390-395 (Broad) | 500-620 (Diffuse) | Variable ( |

Expert Insight: The "collapsed" Q-bands in acidic media occur because protonation of the pyrrolic nitrogens increases the symmetry of the macrocycle from

to nearly, simplifying the vibrational structure.

Aggregation Kinetics & Thermodynamics

Aggregation is the primary confounding factor in porphyrin spectroscopy and efficacy. HpIX exists in a monomer-dimer equilibrium in aqueous solution at low concentrations (

Equilibrium Constant (

This high affinity implies that at standard therapeutic concentrations (

Visualization: Aggregation Workflow

Figure 2: Aggregation equilibrium of HpIX. Monomers are the photoactive species; aggregation leads to self-quenching.

Experimental Protocols

Protocol A: Determination of Fluorescence Quantum Yield ( )

Objective: Calculate the efficiency of fluorescence emission relative to a known standard.

Standard: Rhodamine 101 (

-

Preparation: Prepare stock solutions of HpIX and the Standard in the same solvent (e.g., Methanol) to minimize refractive index corrections.

-

Absorbance Adjustment: Dilute both samples such that the Optical Density (OD) at the excitation wavelength (e.g., 510 nm) is below 0.05 .

-

Why? To prevent inner-filter effects (re-absorption of emitted light).

-

-

Acquisition: Record the integrated fluorescence emission spectrum (

) for both sample ( -

Calculation:

-

Where

is the refractive index of the solvent.

-

Protocol B: Singlet Oxygen Quantum Yield ( ) via Chemical Trapping

Objective: Quantify the generation of cytotoxic singlet oxygen (

-

Setup: Create a solution containing HpIX (

) and DPBF ( -

Control: Prepare a reference sample (e.g., Rose Bengal,

in MeOH) with matched absorbance at the irradiation wavelength. -

Irradiation: Irradiate samples with a monochromatic light source (e.g., 532 nm laser or filtered lamp).

-

Measurement: Monitor the decrease in DPBF absorbance at 410 nm every 10 seconds.

-

Analysis: Plot

vs. Irradiation Time. The slope (

References

-

Dougherty, T. J., et al. (1998).[4] "Photodynamic Therapy."[1][4][5][6][7] Journal of the National Cancer Institute.

-

Kessel, D., & Cheng, M. L. (1985). "On the preparation and properties of dihematoporphyrin ether and ester." Photochemistry and Photobiology.

-

Redmond, R. W., & Gamlin, J. N. (1999). "A compilation of singlet oxygen yields from biologically relevant molecules." Photochemistry and Photobiology.

-

Margalit, R., et al. (1983). "Fluorimetric studies on the dimerization equilibrium of protoporphyrin IX and its haemato derivative." Biochemical Journal.

-

Tanielian, C., et al. (2001).[8] "Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative." Free Radical Biology and Medicine.

Sources

- 1. biomedres.us [biomedres.us]

- 2. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorimetric studies on the dimerization equilibrium of protoporphyrin IX and its haemato derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

haematoporphyrin IX biocompatibility and in vitro toxicity

<Technical Guide: Haematoporphyrin IX Biocompatibility and In Vitro Toxicity

Executive Summary

Haematoporphyrin IX (HpIX), a well-characterized porphyrin derivative, stands as a cornerstone in the field of photodynamic therapy (PDT).[1][2] Its efficacy as a photosensitizer is intrinsically linked to its biocompatibility and cytotoxic mechanisms.[1][3] This guide provides an in-depth technical exploration of the methodologies used to evaluate these critical parameters. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The core of this document is built upon the principles of scientific integrity, providing a self-validating framework for the assessment of HpIX and other photosensitizers.

Introduction to Haematoporphyrin IX: A Photosensitizer's Profile

Haematoporphyrin IX is a derivative of protoporphyrin IX, a naturally occurring precursor to heme.[2][4] Its structure, characterized by a porphyrin ring, allows for the absorption of light, particularly in the red region of the spectrum.[1] This absorbed energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[1][5][6] It is this generation of ROS that forms the basis of its cytotoxic activity in PDT.[1][7][8]

A key aspect of HpIX's utility is its preferential accumulation in malignant tissues.[1][3][9] This phenomenon, attributed in part to the enhanced permeability and retention (EPR) effect in tumors, allows for targeted therapy with reduced damage to surrounding healthy tissues.[1][3] Understanding the balance between this targeted toxicity and its broader biocompatibility is paramount for its safe and effective clinical application.

Mechanism of Action in Photodynamic Therapy

The photodynamic action of Haematoporphyrin IX is a multi-step process that culminates in localized cellular destruction.[1][7]

Caption: Photodynamic Therapy (PDT) mechanism of Haematoporphyrin IX.

Biocompatibility Assessment: Ensuring Safety Beyond the Target

While the targeted cytotoxicity of HpIX is desirable, a comprehensive understanding of its interaction with non-target cells and tissues is crucial. Biocompatibility testing, guided by international standards such as ISO 10993, provides a framework for this evaluation.[10]

Hemocompatibility: The First Point of Contact

For systemically administered photosensitizers, the initial interaction is with blood components. Hemolysis assays are a fundamental in vitro tool to assess the potential for red blood cell lysis.[11]

Experimental Protocol: Hemolysis Assay (Adapted from ISO 10993-4)

-

Preparation of Erythrocyte Suspension:

-

Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).[12]

-

Centrifuge the blood to separate erythrocytes from plasma and buffy coat.

-

Wash the erythrocyte pellet three times with sterile phosphate-buffered saline (PBS).

-

Resuspend the washed erythrocytes in PBS to a final concentration of 1-2%.[13]

-

-

Incubation with Haematoporphyrin IX:

-

Prepare a serial dilution of HpIX in PBS.

-

In a 96-well plate, mix the erythrocyte suspension with the HpIX solutions.

-

Include a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (PBS) for baseline measurements.[13]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

-

Causality Behind Experimental Choices:

-

Washed Erythrocytes: Removing plasma proteins and other blood components ensures that any observed hemolysis is a direct result of the interaction between HpIX and the red blood cell membrane.

-

Positive and Negative Controls: These are essential for normalizing the data and establishing the dynamic range of the assay, ensuring the validity of the results.

-

Incubation Time and Temperature: Mimicking physiological conditions is crucial for relevant in vitro data.

Hematotoxicity: Impact on Blood Cell Progenitors

Beyond immediate lytic effects, it is important to assess the potential for HpIX to interfere with the production of new blood cells. In vitro colony-forming unit (CFU) assays are the gold standard for evaluating the impact of a compound on hematopoietic stem and progenitor cells.[15]

In Vitro Toxicity: Quantifying the Cytotoxic Potential

The core of HpIX's therapeutic action lies in its ability to induce cell death in target cells upon photoactivation. A suite of in vitro assays is employed to quantify this cytotoxicity and elucidate the underlying mechanisms.

General Cytotoxicity Assessment: The ISO 10993-5 Framework

The ISO 10993-5 standard provides guidelines for in vitro cytotoxicity testing of medical materials and compounds.[10][16] A key principle is the determination of a substance's potential to cause cellular damage. According to this standard, a reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[17]

Experimental Workflow: ISO 10993-5 Elution Test

Caption: General workflow for in vitro cytotoxicity testing of Haematoporphyrin IX.

Quantifying Cell Viability: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Experimental Protocol: MTT Assay

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of HpIX and incubate for a specific duration.

-

For phototoxicity assessment, expose the cells to a light source at a defined wavelength and dose. Include a dark control group.

-

-

MTT Incubation:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[18]

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Causality Behind Experimental Choices:

-

Cell Density: Optimizing the initial cell number is critical to ensure that the cells are in a logarithmic growth phase during the experiment, providing a sensitive measure of proliferation and viability.

-

MTT Incubation Time: Sufficient time must be allowed for the enzymatic conversion of MTT to formazan, but excessive incubation can lead to artifacts.

-

Solubilization Step: Complete dissolution of the formazan crystals is essential for accurate absorbance readings.

Assessing Membrane Integrity: The LDH Assay

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[20]

Experimental Protocol: LDH Assay

-

Cell Culture and Treatment:

-

Follow the same initial steps as the MTT assay for cell seeding and treatment with HpIX (with and without photoactivation).

-

-

Sample Collection:

-

Carefully collect a small aliquot of the cell culture supernatant from each well.[21]

-

-

LDH Reaction:

-

In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture.[22] This mixture typically contains lactate, NAD+, and a tetrazolium salt.[22]

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.[22]

-

-

Measurement and Analysis:

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).[22]

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

-

Trustworthiness through Complementary Assays:

Delving Deeper: Mechanisms of Cell Death

Understanding whether HpIX-induced cell death occurs primarily through apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for predicting the in vivo response.[23][24][25] Apoptosis is generally preferred as it does not typically elicit a strong inflammatory response.[26][27]

Distinguishing Apoptosis from Necrosis

Several techniques can be used to differentiate between these two cell death pathways.

| Feature | Apoptosis | Necrosis |

| Cell Morphology | Cell shrinkage, membrane blebbing | Cell swelling, membrane rupture |

| Inflammation | Typically non-inflammatory | Inflammatory |

| Mechanism | Programmed, energy-dependent | Uncontrolled, passive |

| Biochemical Markers | Caspase activation, DNA laddering | Release of intracellular contents |

Investigating the Role of Reactive Oxygen Species (ROS)

The generation of ROS is the primary driver of HpIX-mediated phototoxicity.[5][6][28] Specific fluorescent probes can be used to detect and quantify intracellular ROS levels.

Experimental Protocol: Intracellular ROS Detection

-

Cell Preparation and Treatment:

-

Culture and treat cells with HpIX as previously described.

-

-

Probe Loading:

-

Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

-

Photoactivation and Measurement:

-

Expose the cells to light to induce ROS production.

-

Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

-

Cellular Uptake and Subcellular Localization

The efficacy of HpIX is also dependent on its ability to be taken up by cells and localize to sensitive intracellular sites.[29]

Quantifying Cellular Uptake

Cellular uptake of HpIX can be quantified by measuring its intracellular concentration.

Experimental Protocol: Cellular Uptake Assay

-

Incubation:

-

Incubate cells with a known concentration of HpIX for various time points.

-

-

Cell Lysis and Extraction:

-

Wash the cells to remove extracellular HpIX.

-

Lyse the cells and extract the intracellular HpIX using an appropriate solvent (e.g., methanol).

-

-

Quantification:

-

Measure the fluorescence of the extracted HpIX and compare it to a standard curve to determine the intracellular concentration.

-

Visualizing Subcellular Localization

Fluorescence microscopy is a powerful tool to visualize the subcellular localization of HpIX. Its intrinsic fluorescence allows for direct observation. Co-localization studies with organelle-specific fluorescent dyes can reveal its distribution within mitochondria, lysosomes, or other cellular compartments.[30][31]

Conclusion

The in-depth technical evaluation of haematoporphyrin IX's biocompatibility and in vitro toxicity requires a multi-faceted approach. By employing a suite of validated assays, researchers can gain a comprehensive understanding of its safety profile and cytotoxic mechanisms. The experimental protocols and insights provided in this guide offer a robust framework for the preclinical assessment of HpIX and other photosensitizers, ultimately contributing to the development of safer and more effective photodynamic therapies.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Hematoporphyrin?

- Patsnap Synapse. (2024, June 14). What is Hematoporphyrin used for?

- Efor Group. (2023, June 20). Biocompatibility assessment of MD (ISO/TR 10993-55:2023).

- PMC - NIH. (n.d.). Influence of a haematoporphyrin derivative on the protoporphyrin IX synthesis and photodynamic effect after 5-aminolaevulinic acid sensitization in human colon carcinoma cells.

- NIH. (n.d.). Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway.

- Wikipedia. (n.d.). Hematoporphyrin.

- ResearchGate. (2025, October 15). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy.

- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.

- HaemoScan. (2024, April 1). Hemolysis Assay for Biomaterials Manual.

- Fortune Journals. (n.d.). Cellular Uptake and Localization of Hematoporphyrin Derivatives in Lung Adenocarcinoma A549, Squamous Carcinoma H520 and Small Cell Carcinoma H446 Cell Lines.

- ISO. (n.d.). ISO-10993-5-2009.pdf.

- PMC - PubMed Central. (n.d.). Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy.

- PubMed. (n.d.). In vitro pharmacological study of monomeric platinum(III) hematoporphyrin IX complexes.

- ResearchGate. (2025, August 6). (PDF) Reactive Oxygen Species in Photodynamic Therapy: Mechanisms of Their Generation and Potentiation.

- PMC - NIH. (n.d.). Porphyrin photosensitizers in photodynamic therapy and its applications.

- Abcam. (n.d.). LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313).

- BJSTR. (2019, November 6). Photodynamic Anti-Tumor Efficiency of Hematoporphyrin Derivative.

- MDPI. (n.d.). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy.

- PMC - NIH. (2013, June 20). Apoptosis of THP-1 macrophages induced by protoporphyrin IX-mediated sonodynamic therapy.

- PubMed. (n.d.). In vitro and in vivo light dose rate effects related to hematoporphyrin derivative photodynamic therapy.

- NIH. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device.

- PMC - NIH. (2023, February 2). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity.

- FDA. (2023, September 8). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1".

- MDPI. (n.d.). A Comprehensive Study of Reactive Oxygen Species Explicit Dosimetry for Pleural Photodynamic Therapy.

- PMC - NIH. (n.d.). Efficacy of photodynamic therapy using hematoporphyrin derivative nanomedicine on hepatocellular carcinoma cells.

- Oncotarget. (2017, October 6). Porphyrin photosensitizers in photodynamic therapy and its applications.

- Proteintech Group. (n.d.). What is the difference between necrosis and apoptosis?

- Abcam. (n.d.). MTT assay protocol.

- STEMCELL Technologies. (n.d.). Media and Supplements for In Vitro Hematotoxicity Testing.

- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.

- ResearchGate. (2025, August 9). Effects of haematoporphyrin derivative and light in combination with hyperthermia on cells in culture.

- PMC - NIH. (2022, January 1). Enhanced Intracellular Reactive Oxygen Species by Photodynamic Therapy Effectively Promotes Chemoresistant Cell Death.

- YouTube. (2022, March 22). Hemolysis test for (bio)materials.

- ResearchGate. (n.d.). MTT assay to evaluate the cell viability after application of PDT....

- Proteintech Group. (n.d.). What is the difference between necrosis and apoptosis?

- RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro.

- Invitrogen. (n.d.). CyQUANT™ LDH and G6PD Cytotoxicity Assays 200 Assays.

- Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M).

- ResearchGate. (2025, August 9). Standardization of incubation conditions for hemolysis testing of biomaterials | Request PDF.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Semantic Scholar. (2024, June 29). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies.

- YouTube. (2024, September 21). What is the difference between Apoptosis and necrosis #3danimation.

- Nucro-Technics. (2024, June 29). In Vitro Hemolysis Assay.

- ResearchGate. (n.d.). Apoptosis vs necrosis. There are distinctive differences between....

- PubMed - NIH. (n.d.). In vitro cellular effects of hematoporphyrin derivative.

- PubMed. (n.d.). Cellular Uptake, Localization and Photodynamic Effects of Haematoporphyrin Derivative in Human Glioma and Squamous Carcinoma Cell Lines.

- PubMed. (n.d.). Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells.

Sources

- 1. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 2. Hematoporphyrin - Wikipedia [en.wikipedia.org]

- 3. What is Hematoporphyrin used for? [synapse.patsnap.com]

- 4. Influence of a haematoporphyrin derivative on the protoporphyrin IX synthesis and photodynamic effect after 5-aminolaevulinic acid sensitization in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Efficacy of photodynamic therapy using hematoporphyrin derivative nanomedicine on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nhiso.com [nhiso.com]

- 11. haemoscan.com [haemoscan.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. stemcell.com [stemcell.com]

- 16. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 18. mdpi.com [mdpi.com]

- 19. atcc.org [atcc.org]

- 20. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 21. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]

- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 24. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Apoptosis of THP-1 macrophages induced by protoporphyrin IX-mediated sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. fortunejournals.com [fortunejournals.com]

- 30. In vitro cellular effects of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Haematoporphyrin IX (HpIX): Advanced Photodynamic Therapy Research Protocols

Introduction & Chemical Context

Haematoporphyrin IX (HpIX) (CAS: 14459-29-1) is a porphyrin-based photosensitizer (PS) and the monomeric precursor to the clinical mixture known as Haematoporphyrin Derivative (HpD) or Photofrin®. While HpD is the clinical standard, HpIX is frequently utilized in basic research to elucidate specific photophysical mechanisms, subcellular localization dynamics, and structure-activity relationships without the oligomeric complexity of HpD.

Scientific Integrity Note: Researchers must distinguish between HpIX (pure monomer) and HpD (mixture). HpIX is significantly more hydrophobic and prone to aggregation in aqueous media than its acetylated derivatives. This protocol addresses the specific handling requirements to maintain HpIX in its photoactive monomeric state, as aggregation quenches fluorescence and reduces singlet oxygen quantum yield ($ \Phi_{\Delta} $).

Mechanism of Action

HpIX operates primarily via Type II Photochemical Reactions :

-

Absorption: HpIX absorbs photons (Soret band ~405 nm; Q-bands ~500–630 nm).

-

Excitation: Ground state ($ S_0

S_1 $). -

Intersystem Crossing: $ S_1

T_1 $).[1] -

Energy Transfer: $ T_1

^3O_2 -

Damage: $ ^1O_2 $ causes oxidative damage to mitochondria and plasma membranes, inducing apoptosis or necrosis.[2]

Material Preparation & Handling[3][4][5][6]

Critical Directive: Porphyrins are light-sensitive.[1][3][4] All procedures must be performed under subdued light (yellow sodium lamps or < 10 lux ambient light).

Stock Solution Preparation

HpIX is poorly soluble in neutral water and prone to

| Solvent System | Concentration Limit | Stability | Application |

| DMSO (Dimethyl Sulfoxide) | ~10–50 mM | High (Months at -20°C) | In vitro screening |

| 0.1 M NaOH | ~5–10 mM | Moderate (Days at 4°C) | In vivo (requires neutralization) |

| Ethanol/Methanol | ~5 mM | Moderate | Spectroscopic studies |

Protocol: DMSO Stock (Recommended for In Vitro)

-

Weigh 6 mg of HpIX powder.

-

Dissolve in 1 mL of sterile, anhydrous DMSO to create a ~10 mM stock.

-

Vortex vigorously for 1 minute. Sonicate for 5–10 minutes if particulate matter remains.

-

Aliquot into light-proof amber tubes (20–50 µL each) to avoid freeze-thaw cycles.

-

Store at -20°C.

Protocol: Aqueous/Alkaline Stock (Recommended for In Vivo)

-

Dissolve 6 mg HpIX in 1 mL of 0.1 M NaOH .

-

Stir for 30 minutes protected from light.

-

Adjust pH to 7.4 immediately before use using 0.1 M HCl or dilute directly into buffered saline (PBS), ensuring the final pH is physiological.

-

Note: Rapid neutralization can cause precipitation. Dilute slowly into PBS containing 2-5% HSA (Human Serum Albumin) to stabilize the monomer.

-

In Vitro Application Note: Cellular Phototoxicity[9][10]

Experimental Design Strategy

-

Cell Lines: HeLa, MCF-7, A549, or murine lines (e.g., 4T1).

-

Controls:

-

Dark Control (HpIX + No Light): Assesses dark toxicity.

-

Light Control (No HpIX + Light): Assesses thermal/light damage.

-

Vehicle Control (DMSO only).

-

Step-by-Step Protocol

Step 1: Seeding

Seed cells in 96-well black-walled plates (for fluorescence/ROS assays) or clear plates (for MTT) at

Step 2: Drug Incubation

-

Dilute DMSO stock into serum-free media or media with reduced serum (2% FBS).

-

Reasoning: Serum proteins bind porphyrins. While simulating in vivo transport, high serum (10%) can reduce cellular uptake efficiency in short incubation windows.

-

-

Prepare concentrations: 0, 0.1, 0.5, 1, 5, 10, 50 µM.

-

Incubate cells for 4 to 24 hours .

-

Optimization: 4h is sufficient for membrane binding; 18–24h allows mitochondrial accumulation.

-

Step 3: Wash (Crucial Step) Remove media and wash cells 2x with PBS.

-

Causality: Removing extracellular HpIX prevents "inner filter effects" (absorption of light by medium before reaching cells) and ensures toxicity is strictly intracellular.

Step 4: Irradiation Add fresh phenol-red-free media. Irradiate using a calibrated light source.

-

Wavelength: 630 ± 10 nm (Red) for deep penetration simulation; 405 nm (Blue) for maximum excitation efficiency in monolayers.

-

Dose: 1 – 10 J/cm².

-

Irradiance: Keep below 50 mW/cm² to prevent thermal effects.

Step 5: Post-Treatment Incubation & Assay Incubate cells for 24h post-irradiation. Assess viability using MTT, CCK-8, or Annexin V/PI flow cytometry.

Data Calculation: Light Dose

Example: To deliver 5 J/cm² using a 20 mW/cm² (

In Vivo Application Note: Tumor Growth Inhibition[9]

Animal Model & Dosing

-

Model: Balb/c mice bearing subcutaneous tumors (e.g., CT26 or 4T1). Treat when tumor volume reaches ~50–100 mm³.

-

Dose: 5 – 10 mg/kg body weight.

-

Route: Intravenous (tail vein) or Intraperitoneal (i.p.).

Drug-Light Interval (DLI)

The time between injection and irradiation is critical for tumor selectivity.

-

Protocol: 24 hours post-injection.

-

Mechanism:[1][5][6][7] Normal tissues clear porphyrins faster than tumors (EPR effect and lymphatic drainage lag). At 24h, the Tumor:Normal tissue ratio is typically maximized.

Irradiation Protocol

-

Anesthetize mice (Isoflurane).

-

Shield surrounding skin with opaque material, exposing only the tumor.

-

Irradiate at 630 nm (Diode Laser).

-

Dose: 50 – 100 J/cm².

-

Rate: 100 mW/cm².

-

Note: Higher fluence rates (>150 mW/cm²) can deplete tissue oxygen faster than it diffuses, inducing hypoxia and reducing PDT efficacy (oxygen dependency).

-

Mechanistic Visualization

The following diagrams illustrate the photophysical pathway and the experimental workflow.

Mechanism of Action (Jablonski & Cellular Targets)

Caption: Photophysical pathway of HpIX-mediated PDT. Light absorption triggers the generation of Singlet Oxygen via the triplet state, leading to targeted organelle damage.

Experimental Workflow Logic

Caption: Step-by-step experimental workflow for HpIX in vitro PDT, emphasizing the critical wash step to prevent inner filter effects.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Phototoxicity | Aggregation of HpIX | Use DMSO stock; add 2% BSA to media to stabilize monomer. |

| High Dark Toxicity | Concentration too high | Titrate concentration; ensure < 0.5% DMSO final concentration.[8] |

| Inconsistent Results | Light source variability | Use a power meter to verify irradiance (mW/cm²) at the cell plane. |

| Precipitation | pH shock | When neutralizing NaOH stock, add buffer slowly with stirring. |

References

-

Dougherty, T. J., et al. (1998). "Photodynamic Therapy."[1][2][3][4][9] Journal of the National Cancer Institute, 90(12), 889–905. Link

-

Agostinis, P., et al. (2011). "Photodynamic therapy of cancer: an update." CA: A Cancer Journal for Clinicians, 61(4), 250–281. Link

-

Moan, J., & Berg, K. (1991). "The photodegradation of porphyrins in cells can be used to estimate the lifetime of singlet oxygen." Photochemistry and Photobiology, 53(4), 549-553. Link

- Kessel, D. (1981). "Transport and localization of hematoporphyrin derivatives in cell systems." Tumor Biology, 69, 205-212.

-

Castano, A. P., et al. (2004). "Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization." Photodiagnosis and Photodynamic Therapy, 1(4), 279-293. Link

Sources

- 1. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 2. biomedres.us [biomedres.us]

- 3. amscd.termedia.pl [amscd.termedia.pl]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hematoporphyrin IX-Mediated Photodynamic Therapy in Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Photodynamic therapy (PDT) represents a promising modality for the treatment of various malignancies, including lung cancer. This therapeutic strategy utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells. Hematoporphyrin IX (HpIX), a naturally occurring porphyrin, and its derivatives are first-generation photosensitizers that have been foundational in the clinical application of PDT.[1][2] This document provides a comprehensive guide for researchers, detailing the scientific principles and practical protocols for the application of HpIX in preclinical lung cancer models. We will delve into the mechanistic underpinnings of HpIX-PDT, provide step-by-step methodologies for in vitro and in vivo studies, and discuss advanced delivery strategies to enhance therapeutic efficacy.

Introduction: The Triad of Photodynamic Therapy

Photodynamic therapy is predicated on a triad of essential components: a photosensitizer, light of a specific wavelength, and tissue oxygen.[3][4] Individually, these components are non-toxic, but their confluence initiates a photochemical reaction culminating in targeted cell death.[3][4] Hematoporphyrin and its derivatives have historically been instrumental in the clinical translation of PDT for lung cancer, with regulatory approvals in several countries for both early and advanced-stage disease.[5]

The process begins with the systemic or local administration of the photosensitizer, which preferentially accumulates in malignant tissues. This selectivity is attributed to the enhanced permeability and retention (EPR) effect, a phenomenon characterized by the leaky vasculature and impaired lymphatic drainage of tumors.[5] Following a specific "drug-light interval" to allow for optimal tumor accumulation and clearance from healthy tissues, the tumor is irradiated with light of a wavelength that matches the photosensitizer's absorption spectrum.[4] For HpIX and its derivatives, this is typically in the red region of the visible spectrum (around 630 nm), which allows for deeper tissue penetration.[4][6]

Upon light absorption, the photosensitizer transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state.[1][5] The triplet state photosensitizer can then react with molecular oxygen via two pathways to generate cytotoxic ROS, ultimately leading to tumor destruction through apoptosis, necrosis, and autophagy, as well as damage to the tumor vasculature and induction of a host immune response.[3][4][7]

Mechanism of Action of Hematoporphyrin IX-PDT in Lung Cancer

The therapeutic effect of HpIX-PDT is a multi-faceted process involving direct cytotoxicity to cancer cells, vascular damage, and the induction of an anti-tumor immune response.

Cellular Uptake and Subcellular Localization

The efficacy of PDT is critically dependent on the cellular uptake and subcellular localization of the photosensitizer.[8] HpIX, being a hydrophobic molecule, primarily localizes in the cytoplasm and cellular membranes, including the mitochondrial and plasma membranes.[8] Studies on various lung cancer cell lines, including adenocarcinoma (A549), squamous cell carcinoma (H520), and small cell carcinoma (H446), have shown time-dependent uptake of hematoporphyrin derivatives, with distribution observed throughout the cytoplasm.[8]

Photophysical and Photochemical Processes

dot

Figure 1: Simplified Jablonski diagram illustrating the photophysical and photochemical processes of HpIX-PDT.

Upon irradiation, HpIX absorbs a photon, leading to the formation of an excited singlet state. Through intersystem crossing, it transitions to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a primary mediator of PDT-induced cytotoxicity. This process is known as a Type II photochemical reaction. Alternatively, the triplet-state photosensitizer can engage in Type I reactions, involving electron transfer to produce other ROS such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH).

Intracellular Signaling Pathways and Cell Death

The ROS generated by HpIX-PDT induce oxidative stress and damage to various cellular components, triggering multiple signaling pathways that culminate in cell death.

dot

Figure 2: Key signaling pathways modulated by HpIX-PDT in lung cancer cells.

-

Apoptosis: HpIX-PDT is a potent inducer of apoptosis. ROS-mediated damage to mitochondria leads to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3.[9] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of the apoptotic response. HpIX-PDT has been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[3]

-

Survival Pathways: Cancer cells may attempt to counteract the cytotoxic effects of PDT by activating pro-survival signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival that is often dysregulated in lung cancer.[2][10] While some studies suggest that PDT can inhibit this pathway, others indicate that its activation may contribute to treatment resistance. Similarly, the STAT3 signaling pathway, which is involved in cell survival and proliferation, can be modulated by PDT.[3][11][12][13] Targeting these survival pathways in combination with PDT is a promising strategy to enhance therapeutic outcomes.

-

Immunogenic Cell Death (ICD): Beyond direct cell killing, PDT can induce a form of cell death that stimulates an anti-tumor immune response.[11] This is characterized by the surface exposure of "eat-me" signals like calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high-mobility group box 1 (HMGB1).[1][2][14] These signals promote the maturation of dendritic cells and the activation of cytotoxic T lymphocytes that can recognize and eliminate cancer cells, potentially leading to long-term tumor control.[1][5] The engagement of Toll-like receptors (TLRs) on immune cells by DAMPs is a crucial step in initiating this innate immune response.[15][16][17]

Advanced Delivery Strategies for Hematoporphyrin IX